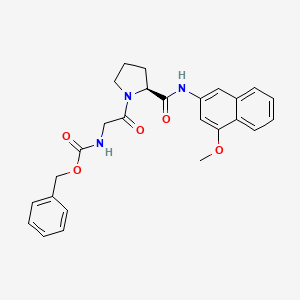
Z-Gly-Pro-4MbetaNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- is a complex organic compound with the molecular formula C27H27N5O4 and a molecular weight of 485.53 g/mol . This compound is characterized by its intricate structure, which includes a prolinamide core, a phenylmethoxycarbonyl group, and a naphthalenyl moiety. It is utilized in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- typically involves multi-step organic reactions. The process begins with the protection of the amino group of proline using a phenylmethoxycarbonyl (Cbz) group. This is followed by coupling with glycine and subsequent attachment of the naphthalenyl group. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthoquinones, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-phenylazo)phenyl]-
- L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-L-alanyl-N-(2-naphthalenyl)-
Uniqueness
L-Prolinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-(4-methoxy-2-naphthalenyl)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and naphthalenyl groups provide distinct electronic and steric properties, making it a valuable compound for various research applications .
Properties
CAS No. |
201983-16-6 |
|---|---|
Molecular Formula |
C26H27N3O5 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H27N3O5/c1-33-23-15-20(14-19-10-5-6-11-21(19)23)28-25(31)22-12-7-13-29(22)24(30)16-27-26(32)34-17-18-8-3-2-4-9-18/h2-6,8-11,14-15,22H,7,12-13,16-17H2,1H3,(H,27,32)(H,28,31)/t22-/m0/s1 |
InChI Key |
URYYDWUFEVBVHE-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















